molecular formula C9H12N2OS B13184986 4-(Piperazin-1-yl)thiophene-2-carbaldehyde

4-(Piperazin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13184986
M. Wt: 196.27 g/mol
InChI Key: QAVJQBCMHZTGIW-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)thiophene-2-carbaldehyde is an organic compound that features a thiophene ring substituted with a piperazine moiety and an aldehyde group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)thiophene-2-carbaldehyde typically involves the condensation of thiophene-2-carbaldehyde with piperazine. The reaction is often carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased production efficiency. The use of green chemistry principles, such as solvent-free conditions or microwave-assisted synthesis, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Piperazin-1-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Piperazin-1-yl)thiophene-2-carbaldehyde exerts its effects is primarily through its interaction with biological targets. For instance, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats. This interaction is facilitated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Piperazin-1-yl)thiophene-2-carbaldehyde is unique due to the combination of the thiophene ring and piperazine moiety, which imparts distinct electronic and steric properties. This makes it a valuable compound in the synthesis of novel materials and potential therapeutic agents .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

4-piperazin-1-ylthiophene-2-carbaldehyde

InChI

InChI=1S/C9H12N2OS/c12-6-9-5-8(7-13-9)11-3-1-10-2-4-11/h5-7,10H,1-4H2

InChI Key

QAVJQBCMHZTGIW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CSC(=C2)C=O

Origin of Product

United States

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